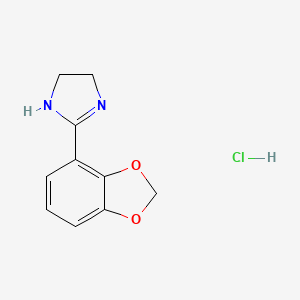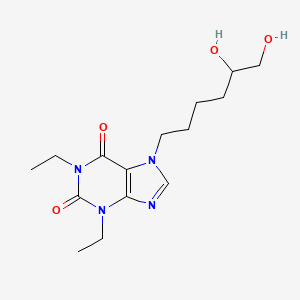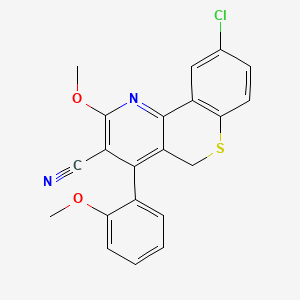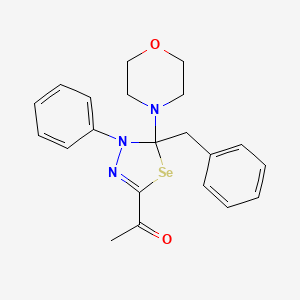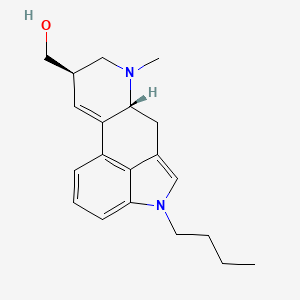
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride is a complex organic compound with the molecular formula C14H13Cl2N3OS.ClH . This compound is known for its unique chemical structure, which includes an imidazo-thiazole ring system, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-thiazole ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate amine.
Addition of the Dichlorophenyl and Methyl Groups: The dichlorophenyl and methyl groups are added through substitution reactions, often using reagents like dichlorobenzene and methyl iodide.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Interact with DNA: Bind to DNA, potentially interfering with replication and transcription processes.
Modulate Receptor Activity: Affect the activity of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride can be compared with other similar compounds, such as:
- Imidazo(2,1-b)thiazole-2-carboxamide, N-(3,4-dichlorophenyl)-5,6-dihydro-N,3,6,6-tetramethyl-, monohydrochloride .
- Imidazo(2,1-b)thiazole-2-carboxamide, N-(3,4-dichlorophenyl)-5,6-dihydro-N,3-dimethyl-, monohydrochloride .
These compounds share similar core structures but differ in the substitution patterns, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
84950-80-1 |
|---|---|
Molecular Formula |
C13H12Cl3N3OS |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H11Cl2N3OS.ClH/c1-7-11(20-13-16-4-5-18(7)13)12(19)17-8-2-3-9(14)10(15)6-8;/h2-3,6H,4-5H2,1H3,(H,17,19);1H |
InChI Key |
JXLWSSUNDWAIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)NC3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


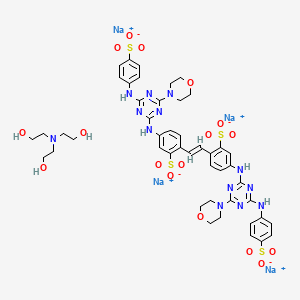
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
